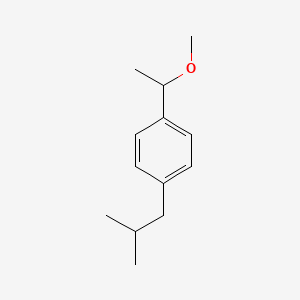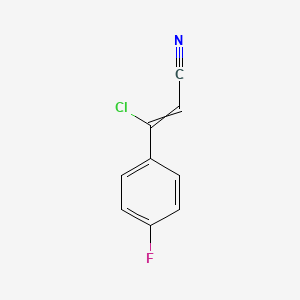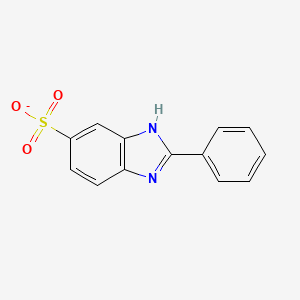
2-phenyl-1H-benzimidazole-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-phenyl-1H-benzimidazole-5-sulfonate can be synthesized through various methods. One common method involves the reaction of 3,4-diaminobenzenesulfonic acid with benzaldehyde and sulfur dioxide in an aqueous medium at a pH of 4-7 . Another method involves the reaction of 2-phenylbenzimidazole with chlorosulfonic acid in dichloroethane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-1H-benzimidazole-5-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species (ROS) upon UV irradiation.
Substitution: It can participate in substitution reactions, particularly involving the sulfonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Chlorosulfonic acid is used for sulfonation reactions.
Major Products Formed
Oxidation: Formation of ROS and potential DNA damage products.
Substitution: Formation of sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-phenyl-1H-benzimidazole-5-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a UV filter in various formulations.
Biology: Studied for its effects on DNA and potential to cause photodamage.
Medicine: Investigated for its potential anticancer properties due to its ability to generate ROS.
Industry: Utilized in the production of sunscreens and other personal care products.
Mecanismo De Acción
The primary mechanism of action of 2-phenyl-1H-benzimidazole-5-sulfonate is its ability to absorb UVB radiation. This absorption prevents UVB-induced damage such as the formation of cyclobutane pyrimidine dimers in DNA . Upon UV irradiation, the compound can generate ROS, which can lead to oxidative stress and potential cellular damage .
Comparación Con Compuestos Similares
2-phenyl-1H-benzimidazole-5-sulfonate is unique due to its water solubility and strong UVB absorption. Similar compounds include:
Benzimidazole derivatives: These compounds also exhibit UV absorption properties but may differ in solubility and specific UV absorption spectra.
Phenylbenzimidazole derivatives: These compounds share structural similarities but may have different functional groups that affect their chemical properties and applications.
Propiedades
Fórmula molecular |
C13H9N2O3S- |
|---|---|
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
2-phenyl-3H-benzimidazole-5-sulfonate |
InChI |
InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)/p-1 |
Clave InChI |
UVCJGUGAGLDPAA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


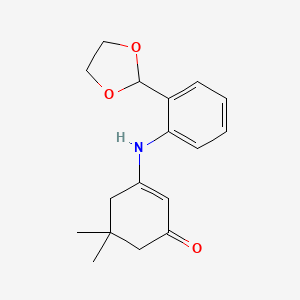
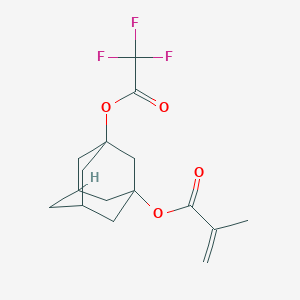
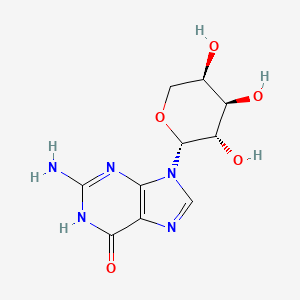

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14115236.png)
![Ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B14115242.png)
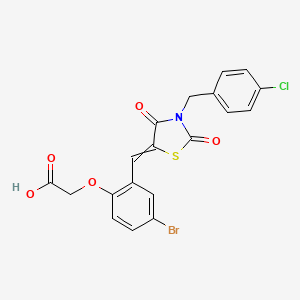
![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14115253.png)
![2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14115260.png)
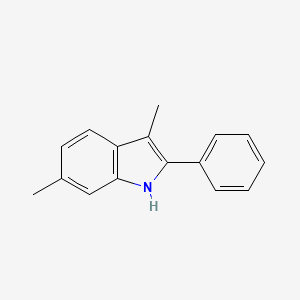
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[(4-Methoxyphenyl)Methylene]-](/img/structure/B14115271.png)
